3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
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Description
3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a chemical compound that has gained attention in recent years for its potential use in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base, highlights their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These derivatives demonstrate high singlet oxygen quantum yields and good fluorescence properties, essential for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Materials
Ionic stilbazolium salts, including benzenesulfonates with varying substituents, have been synthesized and characterized for their nonlinear optical properties. These materials exhibit large second-harmonic generation efficiencies, making them suitable for applications in electro-optical devices (Yang et al., 2005).
Antimicrobial Activity
Novel quinazolinone derivatives, including 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate and its reactions with various amines, have been synthesized and evaluated for antimicrobial activities. These compounds exhibit significant antimicrobial properties, underscoring their potential in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis Methodologies
Research into the synthesis of benzothiazole and benzenesulfonate derivatives reveals versatile methodologies for creating compounds with potential applications in pharmaceuticals and materials science. For instance, a study on the synthesis of polyhydroxylated 2-phenylbenzothiazoles compared their cytotoxicities and pharmacological properties, indicating their potential in medicinal chemistry (Stevens et al., 1994).
properties
IUPAC Name |
3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.C7H8O3S/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,11H,6-7H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLDLVAFAHUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=CC=CC=C2SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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